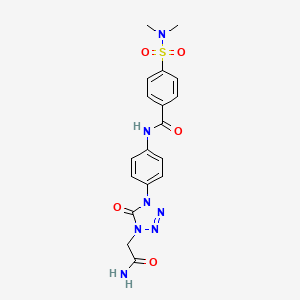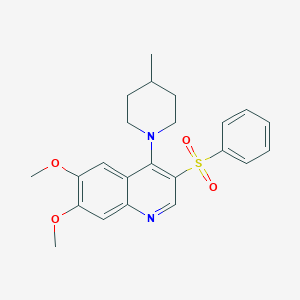
6,7-Dimethoxy-4-(4-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6,7-Dimethoxy-4-(4-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline” is a type of phytochemical1. Phytochemicals are chemical compounds produced by plants, and they often have biological significance. However, specific details about this compound, such as its occurrence in nature or its biological activity, are not readily available.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
While I couldn’t find explicit information on the molecular structure of this compound, it’s worth noting that databases like IMPPAT provide two-dimensional (2D) and three-dimensional (3D) chemical structures for the phytochemicals they catalogue1. This can be useful for understanding the compound’s structure.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
Unfortunately, I couldn’t find any specific information on the physical and chemical properties of this compound.Applications De Recherche Scientifique
Synthesis and Derivatives
The synthesis of related quinoline derivatives has been a topic of interest due to their potential medicinal and chemical properties. For instance, Mizuno et al. (2006) described efficient syntheses of metabolites of a closely related quinoline derivative, utilizing methanesulfonyl as a protective group for phenolic hydroxy in a Friedel–Crafts reaction, enabling a simpler synthetic route in high yield. This highlights a methodological advancement in synthesizing complex quinoline derivatives (M. Mizuno, M. Yamashita, Y. Sawai, K. Nakamoto, Mitsutaka Goto, 2006). Similarly, Roberts et al. (1994) demonstrated the transformation of 6,7-Dimethoxy-4-methylquinoline into marine alkaloids damirone A and B, showcasing the compound's versatility as a precursor for synthesizing biologically active molecules (D. Roberts, L. Venemalm, M. Álvarez, J. Joule, 1994).
Antitumor Activity
The potential antitumor activity of quinoline derivatives has been a significant area of research. Yamato et al. (1989) investigated fused tri- and tetracyclic quinolines for their DNA intercalative properties, KB cytotoxicity, and ability to induce topoisomerase II-dependent DNA cleavage. Some derivatives showed potent antitumor activities, indicating the promise of quinoline derivatives in cancer therapy (M. Yamato, Y. Takeuchi, K. Hashigaki, Y. Ikeda, M. Chang, K. Takeuchi, M. Matsushima, T. Tsuruo, T. Tashiro, S. Tsukagoshi, 1989).
Chemical Reactivity and Applications
Exploring the chemical reactivity and broader applications of quinoline derivatives, Son et al. (2010) synthesized the ambiphilic molecule 8-(dimesitylboryl)quinoline, which underwent rapid hydrolysis compared to other triorganoboranes. This reactivity suggests potential uses in developing new chemical reactions and materials (J. Son, Michael A. Pudenz, J. Hoefelmeyer, 2010).
Safety And Hazards
Orientations Futures
Databases like IMPPAT aim to digitize the wealth of information contained within traditional medicine and apply cheminformatic approaches to accelerate natural product-based drug discovery1. This could potentially include further research into compounds like “6,7-Dimethoxy-4-(4-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline”.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-16-9-11-25(12-10-16)23-18-13-20(28-2)21(29-3)14-19(18)24-15-22(23)30(26,27)17-7-5-4-6-8-17/h4-8,13-16H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLTZNAUSFHAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

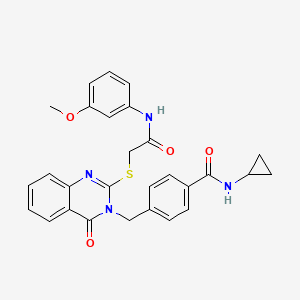
![N'~1~,N'~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'~1~,N'~3~-dimethylmalonohydrazide](/img/structure/B2439578.png)
![N-[(4-chlorophenyl)methyl]-N',N'-diethylpropane-1,3-diamine](/img/structure/B2439579.png)
![Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate](/img/structure/B2439580.png)
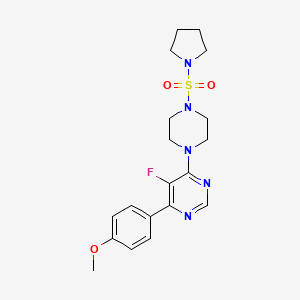
![[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea](/img/structure/B2439583.png)
![1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/no-structure.png)
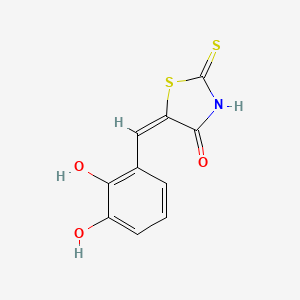
![3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2439592.png)
![2-Thiopheneacetonitrile, alpha-[[3-(2-naphthalenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-](/img/structure/B2439593.png)
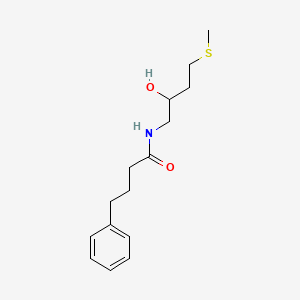
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2439595.png)
![diethyl 2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2439596.png)
